Product packaging for Xtt formazan(Cat. No.:)

Xtt formazan

Cat. No.: B1232260
M. Wt: 651.5 g/mol
InChI Key: SDLXZYXLQUWDNF-KDHGYWTRSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development of Tetrazolium Salt Assays and XTT Formazan (B1609692)

The use of tetrazolium salts in biological assays has a rich history, evolving from early methods to more advanced, user-friendly techniques. This progression has been driven by the need for more accurate, sensitive, and efficient ways to measure cellular activity.

The development of tetrazolium salt assays can be traced back to the introduction of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. abcam.comasm.org First described in the early 1980s, the MTT assay became a widely used method for assessing cell growth and cytotoxicity. asm.orgscispace.com In this assay, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, resulting in the formation of a purple, water-insoluble formazan. wikipedia.orgsigmaaldrich.com A significant drawback of the MTT assay is the insolubility of its formazan product, which requires a separate solubilization step using organic solvents like dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol (B130326) before the absorbance can be measured. abcam.comthermofisher.comresearchgate.net This additional step can introduce variability and potential errors into the experimental results. abcam.com

To overcome the limitations of the MTT assay, a new generation of tetrazolium salts that produce water-soluble formazans upon reduction was developed. abcam.comwikipedia.org XTT was one of these second-generation tetrazolium dyes, and its synthesis was a significant advancement. asm.orgatcc.org The formazan product of XTT is soluble in aqueous solutions, eliminating the need for the cumbersome solubilization step required in the MTT assay. abcam.comsigmaaldrich.cnscispace.com This key feature simplifies the assay protocol, reduces the risk of errors, and makes it more suitable for high-throughput screening applications. abcam.comcanvaxbiotech.com The direct measurement of the soluble formazan in the culture medium enhances the reliability and user-friendliness of cell viability assays. abcam.com

Foundational Principles of XTT Formazan Generation in In Vitro Systems

The generation of this compound is intrinsically linked to the metabolic state of the cells being studied. This principle forms the basis of its application in quantifying cellular viability and proliferation.

The amount of water-soluble orange formazan generated in an XTT assay is quantified by measuring its absorbance using a spectrophotometer, typically a microplate reader. abcam.comsigmaaldrich.cn The absorbance of the formazan product is measured at a wavelength between 450 and 500 nm. sigmaaldrich.cnsigmaaldrich.com A reference wavelength, usually above 650 nm, is often used to subtract background absorbance from factors like cell debris. sigmaaldrich.cnthermofisher.com The intensity of the orange color, and therefore the absorbance value, is directly proportional to the number of viable cells. abcam.com This allows for a quantitative assessment of cell viability and proliferation under various experimental conditions. abcam.com

Research Findings on this compound Assays

FindingDescriptionSource(s)
Principle The XTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt XTT to a water-soluble orange formazan dye by the mitochondrial dehydrogenases of metabolically active cells. abcam.comsigmaaldrich.cnbiocompare.com
Advantage over MTT Unlike the MTT assay, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the procedure. abcam.comscispace.comresearchgate.net
Correlation The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. abcam.comcanvaxbiotech.comtakarabio.com
Quantification The orange formazan is quantified by measuring its absorbance spectrophotometrically, typically between 450 and 500 nm. sigmaaldrich.cnthermofisher.comsigmaaldrich.com
Electron Coupling The efficiency of XTT reduction can be significantly improved by the addition of an electron coupling reagent like N-Methylphenazonium methyl sulfate (B86663) (PMS). atcc.orgcanvaxbiotech.comserva.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17N7O13S2-2 B1232260 Xtt formazan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H17N7O13S2-2

Molecular Weight

651.5 g/mol

IUPAC Name

5-[(2Z)-2-[2-anilino-1-[(2-methoxy-4-nitro-5-sulfonatophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-methoxy-2-nitrobenzenesulfonate

InChI

InChI=1S/C22H19N7O13S2/c1-41-17-10-15(28(31)32)19(43(35,36)37)8-13(17)24-26-21(22(30)23-12-6-4-3-5-7-12)27-25-14-9-20(44(38,39)40)16(29(33)34)11-18(14)42-2/h3-11,24H,1-2H3,(H,23,30)(H,35,36,37)(H,38,39,40)/p-2/b26-21-,27-25?

InChI Key

SDLXZYXLQUWDNF-KDHGYWTRSA-L

Isomeric SMILES

COC1=CC(=C(C=C1N/N=C(/C(=O)NC2=CC=CC=C2)\N=NC3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1NN=C(C(=O)NC2=CC=CC=C2)N=NC3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-]

Synonyms

1,5-bis(2-methoxy-4-nitro-5-sulfophenyl)-3-((phenylamino)carbonyl)formazan
XTT formazan

Origin of Product

United States

Mechanistic Insights into Xtt Formazan Bioreduction

Enzymatic Pathways Mediating XTT Reduction to Formazan (B1609692)

The conversion of XTT to formazan is not the result of a single enzyme's action but rather a complex interplay of various cellular enzymatic systems. sigmaaldrich.comscientificlabs.co.uk This reduction is fundamentally linked to the production of NAD(P)H through glycolysis and the activity of mitochondrial and other cellular enzymes. sigmaaldrich.comscientificlabs.co.uk

Mitochondrial dehydrogenases are key players in the bioreduction of XTT. cellsignal.comabcam.com These enzymes, integral to the electron transport chain and cellular respiration, transfer electrons to XTT, leading to the formation of the orange formazan dye. abcam.comjournal-jompac.com This process is intrinsically linked to active mitochondrial function and ATP production. abcam.comjournal-jompac.com

The involvement of these dehydrogenases is a critical indicator of cellular health; damage to mitochondria or a decrease in metabolic function leads to reduced XTT reduction and, consequently, lower formazan production. abcam.com

Table 1: Key Mitochondrial Dehydrogenases in XTT Reduction

EnzymeFunction in XTT ReductionPrimary Electron Donor
NADH Dehydrogenase (Complex I) Transfers electrons from NADH to the electron transport chain, which can then be intercepted by XTT. abcam.comsigmaaldrich.comNADH
Succinate (B1194679) Dehydrogenase (Complex II) Oxidizes succinate to fumarate (B1241708) and transfers electrons to the electron transport chain for XTT reduction. abcam.comemerginginvestigators.orgSuccinate (via FADH2)

Electron Transfer Mechanisms in XTT Formazan Formation

The transfer of electrons from cellular machinery to the XTT molecule is a critical step in formazan production. This process can occur through various mechanisms, including the use of intermediate carriers and the involvement of the plasma membrane.

To enhance the efficiency of XTT reduction, an intermediate electron carrier, such as phenazine (B1670421) methosulfate (PMS) , is often used. atcc.orgtandfonline.comitwreagents.com XTT, being negatively charged, is generally thought to be excluded from entering cells. atcc.org PMS acts as a shuttle, picking up electrons at the cell surface or from a site within the plasma membrane and transferring them to the extracellular XTT. atcc.orgthermofisher.com This mediated electron transfer significantly accelerates the formation of the colored formazan product. atcc.orgtandfonline.com

The use of PMS can greatly improve the sensitivity of the XTT assay. atcc.org However, it's important to note that the combination of XTT and PMS can sometimes be unstable, potentially leading to the formation of crystals and affecting the accuracy of the assay. nih.gov

Considerable evidence suggests that the reduction of XTT primarily occurs at the cell surface, facilitated by trans-plasma membrane electron transport . atcc.orgcaymanchem.com In this system, reductants like NADH, produced by mitochondrial and other intracellular metabolic activities, are transferred to the plasma membrane. atcc.orgcaymanchem.com Electrons are then transported across the plasma membrane to reduce extracellular electron acceptors like XTT. atcc.orgbioscience.co.uk

This extracellular reduction is a key feature of the XTT assay. caymanchem.comabcam.com The plasma membrane redox system serves as a link between intracellular metabolism and the extracellular environment, allowing for the measurement of cellular metabolic activity without the need for the tetrazolium salt to enter the cell. researchgate.net

Cellular Redox Status and this compound Production

Factors that influence the cellular redox state, such as exposure to toxins, nutrient availability, or the presence of growth factors, will directly impact the rate of XTT reduction. sigmaaldrich.cnneolab.de A decrease in metabolic activity, and thus a shift in the redox balance, will result in lower formazan production, indicating reduced cell viability or proliferation. differencebetween.com Conversely, an increase in metabolic activity will lead to higher formazan levels. sigmaaldrich.cn

Relationship to Pyridine (B92270) Nucleotide Redox State

The conversion of XTT to formazan is intimately connected to the cellular pool of reduced pyridine nucleotides, namely NADH (nicotinamide adenine (B156593) dinucleotide) and NADPH (nicotinamide adenine dinucleotide phosphate). These molecules are crucial electron carriers in metabolic pathways. The bioreduction of XTT is largely dependent on the glycolytic production of NAD(P)H in viable cells. sigmaaldrich.comsigmaaldrich.com Consequently, the amount of formazan produced directly correlates with the amount of NAD(P)H available, leading to the proposal that XTT assays effectively measure the pyridine nucleotide redox status of the cell population. atcc.orgscribd.comresearchgate.net

Research using inhibitors of the mitochondrial electron transport chain further elucidates this relationship. The varied effects of these inhibitors highlight the specific sites from which electrons are donated for XTT reduction.

InhibitorTargetObserved Effect on XTT ReductionImplication for Mechanism
Rotenone Complex ISlight inhibitionSuggests some electron contribution from Complex I.
Antimycin A Complex IIIInhibitionIndicates a significant reliance on electron flow through Complex III.
Sodium Azide (NaN₃) Complex IV (Cytochrome Oxidase)StimulationSuggests XTT reduction is coupled with the respiratory chain via cytochrome c, which is located between complexes III and IV. nih.gov
Potassium Cyanide (KCN) Complex IV (Cytochrome Oxidase)StimulationReinforces the idea that inhibiting the final step of the respiratory chain makes more electrons available for XTT reduction upstream. nih.gov

This table summarizes findings on the effects of mitochondrial respiratory chain inhibitors on cellular XTT reduction in CHO and L1210 cells, as reported by Kunimoto et al. (1999). nih.gov

Impact of Oxidative Stress on Formazan Formation

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can significantly confound the interpretation of XTT assay results. nih.gov Rather than diminishing formazan production by causing cell damage, certain oxidative conditions can paradoxically increase XTT reduction, leading to an overestimation of cell viability. semanticscholar.org

This phenomenon occurs because the mechanisms of XTT reduction are sensitive to alterations in the cellular redox environment induced by oxidative stress.

Direct Reduction by ROS: Superoxide (B77818) radicals (O₂⁻), a primary type of ROS, can directly reduce XTT to formazan. nih.gov Studies have utilized XTT specifically to measure the production of superoxide by cells. In such experiments, the addition of superoxide dismutase (SOD), an enzyme that scavenges O₂⁻, significantly inhibits the formation of this compound, confirming that the radical itself is a potent reductant of XTT. nih.gov

Induction of Reducing Equivalents: Pro-oxidant compounds can trigger cellular defense mechanisms that involve the increased production of NADPH. semanticscholar.org The transcription factor Nrf2, a master regulator of the antioxidant response, can enhance the transcription of NADPH-regenerating enzymes like glucose-6-phosphate dehydrogenase (G6P-DH). semanticscholar.org This elevated pool of NADPH becomes available for the reduction of XTT, leading to a stronger colorimetric signal that is independent of an actual increase in cell number or viability.

A study investigating the effects of the pro-oxidant tert-butylhydroquinone (B1681946) (t-BHQ) on Madin-Darby bovine kidney (MDBK) cells demonstrated this discrepancy clearly.

t-BHQ ConcentrationCell Viability (Crystal Violet Assay)Apparent Viability (XTT Assay)Key Finding
50 µMNo cytotoxic effect~180% of controlSignificant increase in XTT reduction without a change in actual cell viability. semanticscholar.org
100 µMNo cytotoxic effect~240% of controlThe pro-oxidant enhanced XTT reduction by inducing the production and release of NADPH. semanticscholar.org
200 µMCell death observedCell death observedAt high toxic concentrations, both assays showed a decrease in viability. semanticscholar.org

This table presents findings on the effect of t-BHQ-induced oxidative stress in MDBK cells, highlighting the divergence between a biomass-based assay (Crystal Violet) and a metabolic assay (XTT). Data sourced from Kang et al. (2014). semanticscholar.org

These findings underscore that factors like oxidative stress can alter cellular metabolism and directly interact with the assay reagent, potentially causing discrepancies between the measured formazan signal and the true state of cell viability. researchgate.net

Applications of Xtt Formazan in in Vitro Cellular Research Methodologies

Quantification of Cellular Metabolic Activity in Research Settings

Cell viability assays are crucial for determining the number of living cells in a population. The XTT assay provides a robust method for this assessment by linking cell viability directly to metabolic function. abcam.comsigmaaldrich.cn The core of the assay is the enzymatic reduction of XTT, a reaction that occurs only in cells with active mitochondrial dehydrogenases, such as NADH dehydrogenase. abcam.com These enzymes are integral to energy production and are rapidly inactivated upon cell death. cellsignal.com Consequently, only viable cells can produce the orange formazan (B1609692) dye. cellsignal.comcanvaxbiotech.comcanvaxbiotech.com

The amount of the water-soluble formazan generated correlates directly with the number of living cells, making it a reliable indicator of the culture's health. abcam.comcanvaxbiotech.com Unlike older tetrazolium salts like MTT, the formazan product of XTT is soluble in aqueous culture medium, which simplifies the experimental workflow by eliminating the need for a separate solubilization step. abcam.comitwreagents.com This feature enhances its utility for rapid and efficient viability testing. canvaxbiotech.com The sensitivity of the assay can be further increased by using an intermediate electron carrier, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS), which facilitates the transfer of electrons to the XTT molecule. canvaxbiotech.comatcc.org

Table 1: Key Research Findings on XTT formazan for Cellular Viability
FindingDescriptionReference
Principle of DetectionViable cells with active mitochondrial dehydrogenases reduce yellow XTT to a water-soluble orange formazan. cellsignal.comcanvaxbiotech.comabcam.com
ProportionalityThe amount of formazan produced is directly proportional to the number of metabolically active cells. cellsignal.comxenometrix.chcanvaxbiotech.com
Workflow AdvantageThe water-soluble nature of this compound eliminates the solubilization step required in MTT assays. abcam.comitwreagents.com
Sensitivity EnhancementThe use of an electron coupling reagent like PMS significantly improves the efficiency of XTT reduction. cellsignal.comatcc.org

This method provides a non-radioactive alternative to traditional proliferation assays that measure DNA synthesis, such as those using radioactive thymidine (B127349) or Bromodeoxyuridine (BrdU). cellsignal.comitwreagents.com The XTT assay's simplicity and suitability for a 96-well plate format make it ideal for monitoring how different conditions or substances affect cell proliferation dynamics. canvaxbiotech.comsigmaaldrich.cn Because the absorbance value is proportional to the number of living cells, researchers can generate growth curves and quantitatively assess changes in cell populations. canvaxbiotech.comitwreagents.com

Investigating Cellular Responses to Exogenous Factors

A significant application of the this compound system is to determine how cells respond to external agents. By measuring changes in metabolic activity, researchers can infer the effects of various substances on cell health and growth. canvaxbiotech.comsigmaaldrich.cn

The XTT assay is widely employed to measure how cell populations respond to bioactive molecules like growth factors, cytokines, and essential nutrients. tribioscience.comsigmaaldrich.cnbiocompare.comavantorsciences.com When cells are cultured in the presence of these factors, any resulting change in their proliferative or metabolic state can be quantified by the amount of formazan produced. tribioscience.comsigmaaldrich.cn

For instance, adding a growth factor that stimulates cell division will lead to a higher number of metabolically active cells and thus an increased absorbance reading in the XTT assay. sigmaaldrich.cn Conversely, the assay can also quantify the cytostatic or cytotoxic effects of certain cytokines, such as Tumor Necrosis Factor-α (TNF-α), where a decrease in formazan production would indicate reduced viability or inhibition of proliferation. sigmaaldrich.cnatcc.org This makes the XTT assay a versatile tool for studying the complex signaling pathways that regulate cell growth and survival. itwreagents.comcaymanchem.com

In the field of drug discovery and toxicology, the XTT assay is a valuable tool for high-throughput screening (HTS) of large chemical libraries. cellsignal.comxenometrix.chnih.gov Its rapid, colorimetric, and easily automated nature allows for the efficient testing of thousands of compounds for their effects on cell viability and proliferation. canvaxbiotech.comxenometrix.ch

Researchers use the assay to identify compounds with potential therapeutic value, such as novel anti-cancer agents that inhibit the growth of tumor cells. tribioscience.com It is also used to assess the general cytotoxicity of new chemical entities. cellsignal.comxenometrix.ch The assay can effectively distinguish between compounds that are highly toxic, those that are inert, and those that have a specific desired biological effect, such as inhibiting a particular cellular process. nih.gov This capability is essential for the early stages of drug development, where promising lead compounds must be identified from a vast pool of candidates. cellsignal.comabcam.com

Table 2: Illustrative Data from a Hypothetical Compound Screening
CompoundConcentration (µM)Relative Viability (% of Control)Inferred Effect
Compound A198%No significant effect
1055%Moderate cytotoxicity
1005%High cytotoxicity
Compound B1102%No significant effect
10140%Proliferative
100195%Strongly proliferative

This compound in Specific Biological Research Models

The versatility of the XTT assay allows for its application across a range of biological models beyond standard monolayer cell culture. It is effective for both adherent and suspension cell lines and has been used with various eukaryotic and even prokaryotic cells. xenometrix.chsigmaaldrich.cn

A notable advancement is the successful application of the XTT assay to measure cell proliferation within three-dimensional (3D) culture models, such as cells embedded in a collagen or Matrigel matrix. nih.gov These 3D environments more closely mimic the physiological conditions of natural tissues. Studies have demonstrated that the XTT assay performs with a high degree of quality and linearity in these dense 3D matrices, comparable to its performance in traditional 2D cultures. nih.gov This adaptation facilitates more physiologically relevant research into cell growth and drug response. nih.gov Furthermore, the assay has been specifically utilized in specialized screening programs, for example, to identify chemical compounds that act as hyperthermia sensitizers by inhibiting thermotolerance in cancer cells. nih.gov

Fungal Metabolism and Biofilm Studies (e.g., Candida spp.)

The XTT assay is frequently employed to investigate fungal viability, metabolism, and biofilm formation, particularly in studies involving Candida species. nih.gov Biofilms are communities of microorganisms attached to a surface, and they are known for their increased resistance to antimicrobial agents. elsevier.es The XTT assay allows for the quantification of metabolic activity within these intact biofilms without requiring their disruption. nih.gov

In studies of Candida albicans and other Candida species, the XTT reduction assay is used to assess the metabolic activity of both planktonic (free-floating) cells and complex biofilm structures. nih.govelsevier.es The conversion of XTT to formazan is facilitated by mitochondrial enzymes like succinoxidase and cytochrome P450 systems, providing a measure of cellular respiratory activity. nih.govoup.com Researchers have used this assay to compare biofilm formation among different Candida strains and to evaluate the efficacy of antifungal agents against these biofilms. elsevier.esbjid.org.br For instance, a decrease in formazan production after treatment with an antifungal drug indicates a reduction in metabolic activity and, consequently, cell viability. bjid.org.br

However, studies have also highlighted the importance of standardizing the XTT assay for fungal research, as variations in tetrazolium metabolism have been observed between different Candida species and strains. nih.gov In some cases, a significant amount of the formazan product can be retained within the fungal cells, necessitating an extraction step with a solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure accurate quantification. nih.gov

Interactive Data Table: XTT Assay in Candida Biofilm Research

Parameter Description Finding Reference
Application Quantifying biofilm metabolic activityThe XTT assay measures the metabolic activity of sessile cells within the biofilm. elsevier.es
Principle Enzymatic reduction of XTTMitochondrial dehydrogenases in viable Candida cells convert XTT to a soluble orange formazan. nih.govoup.com
Observation Antifungal susceptibilityA decrease in formazan concentration correlates with the efficacy of antifungal treatment against the biofilm. bjid.org.br
Limitation Strain variabilityDifferent Candida strains can exhibit varied rates of XTT metabolism. nih.gov
Optimization Formazan retentionSome strains may retain the formazan product intracellularly, requiring a solvent extraction step for accurate measurement. nih.gov

Bacterial Metabolic Activity Assessment (e.g., P. putida)

The XTT assay is also a valuable tool for assessing the metabolic activity of bacteria. nih.gov It provides a straightforward, colorimetric method for detecting and quantifying viable bacteria in various experimental settings. plos.orgresearchgate.net The assay relies on the activity of bacterial respiratory enzymes to reduce the XTT compound into its soluble orange formazan, with the color intensity being proportional to the number of living cells. plos.org

A notable application is in the study of bacteria with plastic-degrading capabilities. nih.gov For example, research on Pseudomonas putida KT2440 has utilized the XTT assay to detect its metabolic activity on polyester (B1180765) polyurethane (PU). plos.orgnih.gov In these studies, an increase in formazan production was observed when P. putida was grown in the presence of the PU substrate Impranil®, indicating that the bacteria were metabolically active and potentially using the polymer as a carbon source. plos.orgnih.gov This finding was further corroborated by other analytical techniques like Fourier-transform infrared spectroscopy (FTIR). plos.org The XTT assay offers a high-throughput method for screening bacteria for such activities. nih.govplos.org

The assay's utility is demonstrated by comparing the metabolic activity of P. putida in different conditions. For instance, after 25 hours of incubation, P. putida KT2440 showed higher metabolic activity (and thus higher formazan production) in the presence of Impranil® compared to when it was grown with only citrate (B86180) as a carbon source. nih.gov In contrast, a control strain like E. coli BL21, which did not show improved growth with Impranil®, did not produce significant levels of formazan. nih.gov

Interactive Data Table: XTT Assay with P. putida and Polyurethane

Strain Condition Observation Interpretation Reference
P. putida KT2440 Grown with citrate and Impranil®Increased orange formazan productionHigh metabolic activity; potential use of Impranil® as a carbon source plos.orgnih.gov
P. putida KT2440 Grown with citrate onlyLower formazan production compared to Impranil® conditionBaseline metabolic activity on citrate nih.gov
E. coli BL21 (Control) Grown with citrate and Impranil®No significant formazan productionLack of metabolic activity on Impranil® nih.gov
Abiotic Control No bacteriaNo color changeXTT is not abiotically reduced plos.org

Research on Activated Sludge Microbial Activity

Studies have shown that the rate of formazan production from XTT reduction is proportional to the concentration of live cell biomass in the activated sludge. inrae.frnih.gov Furthermore, a high correlation has been found between the XTT reduction rate and the oxygen uptake rate (OUR), a standard measure of microbial activity in activated sludge systems. inrae.frnih.gov This suggests that the XTT assay can be a reliable and relatively rapid method for monitoring the performance of wastewater treatment processes. nih.gov

The assay can also be used to assess the impact of toxic substances on the microbial community. For example, the addition of 3,5-dichlorophenol, a known toxicant, drastically reduces the rate of XTT reduction in activated sludge samples. inrae.frnih.gov Conversely, the addition of cyanide can initially lead to an increase in XTT reduction. inrae.frnih.gov These findings demonstrate the sensitivity of the XTT assay in detecting changes in the metabolic state of the activated sludge microbiota. usamv.ro

Interactive Data Table: XTT Assay Findings in Activated Sludge

Parameter Measured Relationship with XTT Reduction Significance Reference
Live Cell Biomass ProportionalXTT reduction can estimate the amount of active microbial biomass. inrae.frnih.gov
Oxygen Uptake Rate (OUR) Highly correlatedThe XTT assay can serve as a proxy for measuring the respiratory activity of the sludge. inrae.frnih.gov
Effect of 3,5-dichlorophenol Drastic reduction in formazan productionDemonstrates the assay's ability to detect toxic effects on the microbial community. inrae.frnih.gov
Effect of Cyanide (KCN) Initial 1.5-fold increase in XTT reductionShows the assay's sensitivity to specific chemical inhibitors that affect the electron transport chain. inrae.frnih.gov

Studies on Thermotolerance Inhibition in Research Models

The this compound assay has been adapted for high-throughput screening of chemical compounds that can act as hyperthermia sensitizers by inhibiting thermotolerance in cells. science.govtandfonline.com Thermotolerance is a phenomenon where cells, after a non-lethal heat shock, become resistant to subsequent, normally lethal heat exposures. Overcoming thermotolerance is a goal in hyperthermia-based cancer therapies.

A rapid and simple assay based on XTT reduction was developed to screen large chemical libraries for inhibitors of thermotolerance. science.govtandfonline.com The sensitivity of the XTT assay is sufficient to assess cell viability after heat treatment and to detect the acquisition of thermotolerance. science.gov When this assay was tested with quercetin (B1663063), a known inhibitor of thermotolerance, a significant decrease in the viability of thermotolerant cells was observed, which directly reflected the inhibition of the thermotolerant state. science.govtandfonline.com

The results from the XTT assay in these studies showed a dose-dependent inhibition of thermotolerance by quercetin that was comparable to the results obtained from more traditional and time-consuming clonogenic cell survival assays. science.gov This demonstrates that the XTT-based method is well-suited for the primary, high-flux screening of thousands of compounds to identify potential thermotolerance inhibitors. science.govtandfonline.com

Methodological Considerations and Optimization in Xtt Formazan Based Assays

Assay Parameters Affecting Formazan (B1609692) Production and Quantification

Several key parameters have a significant impact on the production and subsequent measurement of XTT formazan. These include the density of cells being assayed and the duration of their incubation with the XTT reagent, as well as the concentrations of the XTT salt and the electron coupling reagent.

The number of cells seeded per well and the length of the incubation period are critical variables that must be optimized to ensure a linear relationship between cell number and formazan production. nih.govresearchgate.net

Cell Density:

An optimal cell seeding density is crucial for accurate results. Too few cells may result in a signal that is indistinguishable from the background, while excessive cell density can lead to nutrient depletion and changes in cellular metabolism, affecting the rate of XTT reduction. scielo.br

For proliferation assays, a starting density of 5,000–10,000 cells per well is often recommended, while for some tumor cell lines, approximately 2,000 cells per well may be optimal. It is essential to determine the linear range of detection for each cell line by testing a range of cell densities. nih.gov

Incubation Period:

The incubation time with the XTT reagent directly affects the amount of formazan produced. nih.gov Shorter incubation times may not yield a sufficient signal, whereas excessively long incubations can lead to saturation of the signal, particularly at high cell densities. nih.gov

Typical incubation times range from 2 to 4 hours, but this should be empirically determined for each cell type and experimental condition. sigmaaldrich.cn Monitoring the color development over time can help establish the optimal incubation period where the absorbance is linear with time and cell number. nih.gov For instance, with a high cell number, saturation of the signal can be reached at approximately 6 hours of XTT incubation. nih.gov

Table 1: Recommended Starting Cell Densities for XTT Assays

Assay Type Recommended Seeding Density (cells/well)
Proliferation Assays 5,000–10,000
Certain Tumor Cell Lines ~2,000

The concentrations of both the XTT tetrazolium salt and the electron coupling reagent are pivotal for the efficient reduction to formazan.

XTT Concentration:

The concentration of XTT should be sufficient to ensure that it is not a limiting factor in the enzymatic reaction. Commercially available kits typically provide XTT at an optimized concentration. sandiego.edu

Electron Coupling Reagent Concentration:

Efficient reduction of XTT often requires an electron coupling reagent, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS). atcc.org This reagent facilitates the transfer of electrons to XTT, enhancing the rate of formazan production. atcc.orgthermofisher.comthermofisher.com

The concentration of the electron coupling reagent must be carefully optimized. While it enhances the sensitivity of the assay, high concentrations can be toxic to cells and may lead to non-enzymatic reduction of XTT, resulting in high background absorbance. The use of an electron coupling reagent can significantly improve the efficiency of XTT reduction. cellsignal.com

Linearity and Dynamic Range of this compound Detection

A fundamental requirement for a reliable cell viability assay is a linear relationship between the number of metabolically active cells and the measured signal. The XTT assay generally exhibits a good linear response over a specific range of cell densities.

The core principle of the XTT assay is that the amount of formazan produced is directly proportional to the number of metabolically active, viable cells. nih.govresearchgate.net This proportionality allows for the quantification of cell proliferation or cytotoxicity. sigmaaldrich.cn The intensity of the orange color produced correlates directly with the number of viable cells in the culture. This relationship holds true as long as the metabolic activity per cell remains constant. Studies have demonstrated a strong linear relationship between formazan absorbance and the number of live cells. nih.gov

Table 2: Linearity of this compound Production with Cell Number

Cell Line Correlation Coefficient (r²) Linear Range (cells/well)
Schistosomula (96-well plate) 0.9965 nih.gov 100 - 400 nih.gov
MDA-MB-231 Not specified 5,000 - 50,000 (linear response observed with 3-4 hr incubation) nih.gov

At high cell densities or after prolonged incubation periods, the enzymatic machinery responsible for XTT reduction can become saturated. nih.gov This leads to a plateau in formazan production, where an increase in cell number no longer results in a proportional increase in absorbance. nih.gov This saturation effect defines the upper limit of the assay's dynamic range. It is crucial to work within the linear range of the assay to obtain accurate and quantifiable results. nih.gov For example, at high cell numbers, signal saturation can be observed after approximately 6 hours of incubation with XTT. nih.gov

Standardization and Reproducibility in Research Protocols

To ensure the reliability and comparability of results obtained from XTT assays, standardization of research protocols is essential.

Key aspects of standardization include:

Consistent Cell Culture Conditions: Maintaining uniform culture conditions, such as media composition, temperature, and CO2 levels, is critical as these can influence cellular metabolism.

Precise Cell Seeding: Accurate and consistent cell seeding across all wells is necessary to minimize variability.

Standardized Reagent Preparation and Incubation: The XTT and electron coupling reagent solutions should be prepared fresh and used consistently. sandiego.eduthermofisher.com Incubation times and temperatures must be strictly controlled.

Appropriate Controls: The inclusion of blank controls (medium alone) to measure background absorbance and untreated cell controls as a reference for 100% viability is mandatory for accurate data interpretation.

By carefully controlling these parameters, researchers can enhance the reproducibility and reliability of their findings in this compound-based assays.

Intra- and Inter-Assay Variability

Controlling variability is paramount for the reliability of dose-response relationships and comparative studies using this compound-based assays. Both intra-assay (within-plate) and inter-assay (between-plate or between-experiment) variability can compromise results if not properly managed.

Research comparing the XTT assay to other methods, such as the standard ⁵¹chromium-release assay (⁵¹CrA), has shown that the inter- and intra-assay variability of the XTT assay can be significantly lower. nih.gov Similarly, when compared to the MTT assay, the CyQUANT XTT assay has demonstrated less variability in measuring cell viability. thermofisher.com

Key sources of variability include inconsistencies in cell seeding, plate handling, and reagent delivery. To mitigate these, several optimization steps are recommended. abcam.com

Table 1: Critical Control Points for Minimizing Assay Variability

Control PointRecommended ActionRationale
Cell Seeding Use cells from the same passage number. Standardize cell counting methods, preferably with an automated counter. Allow plates to settle for 30 minutes before incubation.Ensures a uniform starting cell population across all wells and plates, reducing variability from differences in cell health, density, and growth phase.
Plate Handling Avoid using the outer wells of the microplate or fill them with a buffer. Ensure uniform incubation conditions (temperature, CO₂). Randomize sample placement across the plate.Minimizes the "edge effect" where evaporation can concentrate media components. Uniform conditions and randomization prevent systematic bias.
Reagent Delivery Use calibrated multichannel pipettes. Avoid introducing bubbles when adding the XTT working solution.Ensures consistent volumes of reagents are added to each well, which is critical for uniform color development.

By implementing these standardized procedures, researchers can significantly reduce coefficients of variation (CV), leading to more precise and reproducible results. thermofisher.com

Impact of Reagent Stability (e.g., XTT/PMS Mixture)

The stability of the reagents, particularly the XTT tetrazolium salt and the electron coupling reagent, phenazine (B1670421) methosulfate (PMS), is critical for assay performance. The XTT/PMS working solution is responsible for the conversion of the yellow XTT into the orange, water-soluble formazan product.

Degradation of these components can lead to common issues such as low absorbance readings or a complete lack of color development. abcam.com Proper storage and handling are essential to maintain reagent integrity.

Storage: Both XTT and PMS (or "Activator") solutions should be stored at -20°C or lower and protected from light. abcam.comsandiego.edu

Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the reagents and should be avoided. It is recommended to aliquot the solutions into single-use volumes upon first thaw. sandiego.edu

Preparation of Working Solution: The XTT/PMS working solution should be prepared freshly and used within minutes. abcam.comsandiego.edu XTT reagent may precipitate during storage and requires warming to 37°C until the solution is clear before use; however, prolonged heating should be avoided as it can cause spontaneous reduction of the XTT. sandiego.edu

The electron coupling reagent PMS enhances the reduction of XTT by shuttling electrons from cellular reductases to the extracellular XTT. abcam.comresearchgate.net The stability of this combined working solution is limited, making its immediate use after preparation a key step for ensuring assay reproducibility.

Addressing Potential Methodological Artifacts

Methodological artifacts can lead to inaccurate results by either over- or underestimating cell viability. Understanding and controlling for these potential interferences is crucial for the correct interpretation of XTT assay data.

Challenges with Intracellular Formazan Retention

A primary advantage of the XTT assay over its predecessor, the MTT assay, is the nature of its final formazan product. The reduction of XTT by metabolically active cells yields a water-soluble orange formazan dye. thermofisher.com This property largely overcomes the challenges associated with formazan retention that are characteristic of the MTT assay.

In the MTT assay, the resulting formazan is a water-insoluble crystalline product that is retained within the cell. This necessitates an additional solubilization step, typically involving organic solvents like dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol (B130326), before the absorbance can be measured. mdpi.comnih.gov This step can introduce errors due to incomplete dissolution of the formazan crystals and potential cell loss during handling. abcam.com

The water-solubility of the this compound product simplifies the assay protocol significantly:

No Solubilization Required: The colored product is released directly into the culture medium. thermofisher.comabcam.com

Direct Measurement: Absorbance can be read directly from the microplate reader, saving time and reducing handling errors. abcam.com

Non-destructive: Because cell lysis is not required, the assayed cells can potentially be used for further analysis. thermofisher.com

Therefore, the "challenge" of intracellular formazan retention is one that the XTT assay was specifically designed to solve, marking a significant methodological improvement for tetrazolium-based viability assays.

Interference from Superoxide (B77818) Formation

A significant potential artifact in XTT-based assays is the interference from superoxide radicals (O₂⁻). nih.gov While the assay is designed to measure metabolic activity via cellular dehydrogenases, superoxide can also directly reduce tetrazolium salts, including XTT, to the colored formazan product. nih.govresearchgate.net

This non-enzymatic reduction can lead to an overestimation of cell viability or inaccurately predict cellular toxicity, as the measured absorbance may not solely reflect the metabolic state of the cells. nih.govresearchgate.net This is particularly relevant in experimental conditions where the treatment itself induces superoxide formation, such as with certain nanomaterials like nano-TiO₂. nih.gov

Table 2: Comparison of Tetrazolium Salt Sensitivity to Superoxide

Tetrazolium SaltSensitivity to SuperoxideConsequence
XTT Appears more sensitive to superoxide than MTT. nih.gov The reduction rate of XTT by superoxide is 1.5 times that of MTT. researchgate.netHigher potential for inaccurate results (overestimation of viability) in the presence of superoxide-generating compounds. nih.gov
MTT Less sensitive to superoxide compared to XTT. nih.govresearchgate.netMay provide a more accurate viability estimate under conditions of superoxide stress, though still susceptible to interference. nih.gov

Studies have shown that XTT can be used specifically as an assay to quantify superoxide radicals, which underscores its reactivity with this molecule. semanticscholar.org Therefore, when using the XTT assay to test compounds or conditions that may alter cellular reactive oxygen species (ROS) production, it is critical to consider the potential for misleading results. Control experiments or alternative viability assays that are not based on tetrazolium reduction may be necessary to validate the findings. nih.gov

Comparative Analysis with Other Tetrazolium Salts in Research

Advantages of XTT Formazan (B1609692) over MTT Formazan

The development of XTT was a direct response to the limitations inherent in the first-generation tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The primary advantages of XTT lie in its chemical properties and the resulting procedural simplifications and enhanced sensitivity.

Water Solubility of Formazan Product and Procedural Simplification

A significant drawback of the MTT assay is the formation of an insoluble purple formazan product. wikipedia.orgthermofisher.com This necessitates a solubilization step, typically involving the addition of organic solvents like dimethyl sulfoxide (B87167) (DMSO) or acidified ethanol, to dissolve the formazan crystals before absorbance can be measured. wikipedia.orgthermofisher.com This additional step not only lengthens the assay protocol but also introduces a potential source of error and can be cytotoxic to the cells being studied. thermofisher.comabcam.com

In stark contrast, the formazan dye produced by the reduction of XTT is water-soluble. wikipedia.orgthermofisher.comitwreagents.comontosight.ai This fundamental difference eliminates the need for the solubilization step, streamlining the entire procedure. abcam.comitwreagents.com The direct measurement of the soluble formazan in the culture medium simplifies the workflow, reduces handling errors, and saves considerable time. thermofisher.comabcam.com This makes the XTT assay particularly well-suited for high-throughput screening (HTS) applications where automation and efficiency are paramount. abcam.com

Improved Sensitivity and Readability

The XTT assay generally demonstrates higher sensitivity compared to the MTT assay, especially at high cell densities. abcam.com The water-soluble nature of the XTT formazan product results in a more uniform and consistent signal, leading to more accurate and reproducible viability assessments. wikipedia.orgabcam.com This enhanced sensitivity is crucial for detecting subtle changes in cell viability or when working with a limited number of cells. abcam.com

Furthermore, the elimination of the solvent solubilization step reduces the variability and potential for artifacts that can interfere with absorbance readings. abcam.com The direct quantitation of the soluble orange formazan product provides a clearer and more reliable measurement of metabolic activity. abcam.comresearchgate.net Some studies have reported that the XTT assay can offer a significant increase in the signal-to-background ratio compared to MTT-based assays, which is a considerable advantage when high sensitivity is required for detecting small cell populations or cells with low metabolic activity. thermofisher.com The continuous color development in the XTT assay also allows for kinetic measurements, where absorbance can be read at multiple time points without terminating the experiment. researchgate.net

Comparison with MTS and WST Salts (e.g., WST-1, WST-8)

XTT belongs to a second generation of tetrazolium salts that, like MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and WSTs (Water-Soluble Tetrazolium salts), produce water-soluble formazans. abcam.comnih.gov While they share this key advantage over MTT, there are important distinctions among them regarding their mechanism of reduction, sensitivity, and stability.

Variations in Sensitivity and Reduction Rates Across Cell Types/Strains

The sensitivity and reduction rates of XTT, MTS, and WST salts can vary depending on the specific cell type and experimental conditions. abcam.com While XTT offers improved sensitivity over MTT, some studies suggest that certain WST salts, like WST-8, may exhibit even higher sensitivity and a wider linear range than XTT and MTS. takarabio.comsigmaaldrich.comdojindo.comnacalai.com For example, WST-1 has been reported to have a broader linear range and faster color development compared to XTT. sigmaaldrich.com

The efficiency of reduction for each salt can be influenced by the metabolic state of the cells and the expression levels of reductases. abcam.com For instance, the reduction of XTT is linked to mitochondrial dehydrogenases, particularly those in the electron transport chain. abcam.com The choice between XTT, MTS, and WSTs may, therefore, depend on the specific cell line being investigated and the desired level of sensitivity. abcam.com Direct comparisons have shown that in certain cell lines, the WST-8 assay demonstrated a higher sensitivity and a broader proportional range of cell number to absorbance than the MTS assay. nih.gov

Considerations for Reagent Stability

Reagent stability is another practical consideration when choosing a tetrazolium salt. While XTT offers significant advantages, some research has indicated that the XTT/PMS reagent mixture can be unstable, with the potential for nucleation and crystal formation to occur within minutes. nih.gov This instability can lead to a decrease in formazan production, resulting in poor precision and assay drift. nih.gov

In contrast, other salts like WST-1 are noted for their higher stability. sigmaaldrich.com WST-1 can be stored as a ready-to-use solution at refrigerated temperatures for extended periods without significant degradation. sigmaaldrich.com This stability simplifies experimental setup and can contribute to more consistent and reliable results over time. sigmaaldrich.com MTS, when mixed with PMS, has been reported to be more stable than the XTT/PMS mixture. nih.gov

Limitations of Xtt Formazan Based Methodologies in Specific Research Contexts

Inter-Species and Strain-Related Variations in Tetrazolium Metabolism

Research on fungal pathogens has particularly highlighted this issue. Studies comparing Candida albicans and Candida parapsilosis revealed marked differences in their ability to metabolize XTT, with C. albicans showing a significantly steeper dose-response curve. nih.govresearchgate.net This indicates that C. albicans is more efficient at reducing XTT to its formazan (B1609692) product than C. parapsilosis for the same cell number. nih.gov Similar species-specific differences have been noted among zygomycetes, where organisms like Rhizopus microsporus and Mucor species exhibit different growth and metabolic patterns compared to others. oup.com

Furthermore, variations exist even at the intraspecies level. Different strains of C. albicans and C. parapsilosis have demonstrated different capabilities in metabolizing tetrazolium salts. nih.govresearchgate.netasm.org Likewise, studies on Aspergillus species have shown that the degree of metabolic inhibition by antifungal agents, as measured by the XTT assay, can differ between A. flavus, A. fumigatus, and A. terreus. asm.org These findings underscore the necessity of careful standardization and validation of the XTT assay for each specific species and strain under investigation rather than relying on generalized assumptions. researchgate.netscilit.com

Table 1: Examples of Inter-Species and Strain-Related Differences in XTT Metabolism

Species/Strain Observation Reference
Candida albicans vs. Candida parapsilosis C. albicans exhibits a steeper dose-response curve, indicating more efficient XTT metabolism compared to C. parapsilosis. nih.gov
Aspergillus flavus vs. A. fumigatus & A. terreus Metabolic activity reduction at the Minimum Effective Concentration (MEC) of caspofungin was more pronounced for A. flavus (median 25% of control) than for A. fumigatus (42%) and A. terreus (53%). asm.org
Zygomycetes (various species) Inter-species differences in growth patterns and the timing of metabolic activity increases relative to biomass were observed. Rhizopus microsporus and Mucor spp. reached a growth plateau faster than other species. oup.com

Potential for Inaccurate Metabolic Activity Assessment

One major confounding factor is the generation of superoxide (B77818) radicals. Superoxide can reduce tetrazolium salts like XTT to formazan, independent of cellular enzymatic activity. researchgate.net This means that if a tested compound or condition induces superoxide formation, it can lead to an overestimation of cell viability or metabolic activity. researchgate.netnih.gov For instance, studies with nano-scale titanium dioxide showed that it induced superoxide formation, causing the XTT assay to inaccurately predict cell viability compared to other methods like the trypan blue exclusion assay. researchgate.netnih.gov XTT appears to be particularly sensitive to superoxide, even more so than the related MTT salt. researchgate.netnih.gov

Furthermore, the presence of microbial contaminants such as bacteria or mycoplasma can lead to erroneous results, as these microorganisms also reduce XTT and contribute to the formazan signal. sigmaaldrich.com The chemical environment itself can also interfere; for example, an increased pH can lead to a higher measured amount of reduced tetrazolium salts, with the MTT assay being more sensitive to this than the XTT assay. hereon.de Therefore, attributing the formazan signal solely to the number of viable cells without considering these potential interferences can compromise the accuracy of the results. researchgate.netmdpi.com

Dependence on Electron Coupling Reagents for Optimal Performance

The reduction of the XTT tetrazolium salt by cellular dehydrogenases is an inherently inefficient process. sigmaaldrich.com To achieve optimal performance and sensitivity, the assay is dependent on the addition of an intermediate electron coupling reagent. labbox.essandiego.eduwindows.net These reagents, such as phenazine (B1670421) methosulfate (PMS) or menadione (B1676200), act as electron mediators. asm.orgcellsignal.comabcam.com

The mechanism involves the electron coupling reagent scavenging electrons from the plasma membrane or from NADH produced in the mitochondria and transferring them to the extracellular XTT, facilitating its reduction to the colored formazan product. thermofisher.comthermofisher.comavantorsciences.comcaymanchem.com This extracellular reduction is a key feature of the XTT assay. abcam.comcaymanchem.com The presence of an electron mediator can significantly improve the efficiency of XTT reduction. labbox.escellsignal.com

Consequently, most commercial XTT assay kits include an electron coupling reagent (often termed an "activator" or "electron coupling solution") that must be mixed with the XTT solution immediately before use. windows.netthermofisher.comtribioscience.com The performance and sensitivity of the assay are diminished if this working solution is not used promptly. thermofisher.com This dependence means that the assay's success and the reproducibility of results are contingent on the proper use and stability of this additional component. The reduction of XTT is primarily attributed to mitochondrial and non-mitochondrial enzymes, but it is the electron coupling reagent that makes the process efficient enough for reliable measurement. sandiego.eduabcam.com

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide XTT
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide MTT
2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulphonyl)-2H-tetrazolium WST-8
N-Methylphenazonium methyl sulfate (B86663) Phenazine methosulfate (PMS)
Menadione
Caspofungin
Titanium dioxide
Superoxide
NADH

Future Directions and Research Opportunities Involving Xtt Formazan

Development of Enhanced XTT Formazan-Based Assays

The fundamental principle of the XTT assay, the enzymatic reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells, has been the subject of various enhancements to improve its sensitivity, efficiency, and applicability. abcam.comcanvaxbiotech.combiocompare.com

A significant advancement in XTT-based assays is the use of intermediate electron acceptors. atcc.orgsigmaaldrich.com Early research showed that the bioreduction of XTT by some cell lines was not very efficient. nih.gov To overcome this, electron coupling agents such as phenazine (B1670421) methosulfate (PMS) and menadione (B1676200) are added to the reaction. nih.govaacrjournals.org These agents facilitate the transfer of electrons to the XTT molecule, markedly enhancing the cellular reduction of XTT and leading to a stronger formazan signal. atcc.orgaacrjournals.orgnih.gov For instance, the addition of PMS can result in higher formazan absorbance values with XTT compared to those observed with MTT, another common tetrazolium salt. nih.gov The optimal concentration of these coupling agents can vary depending on the cell line's metabolic reductive capacity, with typical conditions for a 4-hour incubation assay being around 50 µg of XTT and 0.15 to 0.4 µg of PMS per well. aacrjournals.orgnih.gov This enhancement not only improves sensitivity but also allows the assay to be effective across a wider variety of cell lines. aacrjournals.org

Enhancement StrategyMechanism/AdvantageKey Findings/ExamplesReferences
Use of Electron Coupling Agents (e.g., PMS, Menadione)Potentiates the bioreduction of XTT, increasing the yield of formazan.Markedly enhanced XTT reduction in various cell lines where metabolism was initially inefficient. Optimal PMS concentration ranges from 0.15 to 0.4 µg per well. atcc.orgnih.govaacrjournals.orgnih.gov
Optimization for High-Throughput Screening (HTS)The water-soluble formazan product eliminates the need for a solubilization step, simplifying the workflow and making it amenable to automation.Successfully used to screen large chemical libraries for inhibitors of thermotolerance. The assay is rapid, with results obtainable within 2-5 hours. abcam.comcanvaxbiotech.comneolab.denih.govtandfonline.com
Adaptation for Different Cell TypesAssay conditions, such as cell number and incubation time, are optimized for specific cell lines (e.g., tumor cells, lymphocytes, fungi).The sensitivity of the XTT/PMS assay was found to be highly dependent on cell number and type. Some melanoma cell lines metabolize XTT over 50 times more efficiently than lymphoid cells. nih.govnih.gov

Novel Applications in Diverse In Vitro Biological Systems

The utility of this compound extends beyond standard 2D cell culture viability measurements. Researchers are increasingly applying this assay to more complex and physiologically relevant in vitro models, providing new insights into microbiology, tissue engineering, and pharmacology.

A prominent novel application is in the study of microbial biofilms. asm.orgnih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to eradicate. asm.org The XTT assay is used to quantify the metabolic activity of cells within intact biofilms, allowing for the assessment of biofilm formation and their susceptibility to antimicrobial agents. asm.orgnih.govasm.orgidcmjournal.org Because the formazan product is water-soluble, it can be measured in the supernatant without disrupting the biofilm's structure. asm.orgnih.gov This has proven valuable in studying Candida species, where the XTT assay can measure the viability of cells within the biofilm to test the efficacy of antifungal drugs like fluconazole (B54011) and amphotericin B. asm.orgidcmjournal.org Studies have also adapted the XTT assay to detect the metabolic activity of bacteria on polymer substrates, such as polyurethane, to screen for plastic-degrading microorganisms. plos.org

Another significant area of application is in three-dimensional (3D) cell culture models, such as spheroids, which better mimic the in vivo environment of tissues. researchgate.netmdpi.comnih.gov The XTT assay has been successfully adapted to measure cell proliferation in cancer cell layers embedded in dense 3D matrices like collagen and Matrigel. nih.gov Research has shown that the assay performs with equally high quality in these 3D models as in conventional 2D cultures, although cell proliferation kinetics and drug sensitivity can differ significantly between the two systems. nih.gov However, some studies note challenges, such as incomplete formazan diffusion from dense spheroids, which may require careful optimization of the assay protocol. researchgate.netmdpi.com For example, in a 3D bone spheroid model, the XTT assay did not show a clear correlation with cell density, suggesting that for certain dense tissue models, alternative viability assays might be more suitable. mdpi.com

Furthermore, the this compound assay has been instrumental in specialized screening programs. For instance, it was developed into a high-flux screening tool to identify chemical inhibitors of thermotolerance, which could act as hyperthermia sensitizers in cancer therapy. nih.govtandfonline.com The assay was sensitive enough to assess thermal cell killing and could differentiate potential inhibitors from ineffective or toxic compounds. nih.gov

In Vitro SystemApplication of this compound AssayKey Research FindingsReferences
Microbial BiofilmsQuantifying metabolic activity to assess biofilm formation and antimicrobial susceptibility.Used to evaluate Candida albicans biofilm resistance to fluconazole. The water-soluble formazan allows for measurement without disrupting biofilm structure. Also applied to detect bacteria metabolically active on polyurethane. asm.orgnih.govasm.orgidcmjournal.orgplos.org
3D Cell Cultures (Spheroids/Matrices)Measuring cell proliferation and drug sensitivity in models that mimic in vivo tissue environments.Demonstrated equal quality for measuring cell growth in dense 3D matrices compared to 2D cultures. However, challenges with formazan diffusion were noted in some dense spheroid models. researchgate.netmdpi.comnih.gov
High-Flux Drug ScreeningRapidly screening large chemical libraries for specific biological activities.Developed for a high-throughput screen to find hyperthermia sensitizers by identifying inhibitors of thermotolerance. nih.govtandfonline.com
Cytotoxicity TestingEvaluating the cytotoxic effects of various compounds, including chemicals, pharmaceuticals, and nanoparticles.Used to assess the cytotoxicity of nanoparticle-drug conjugates on cancer cell lines. biocompare.comneolab.deresearchgate.net

Integration with Advanced Analytical Techniques

To gain a more comprehensive understanding of cellular responses, the this compound assay is being integrated with other advanced analytical techniques. This combination allows researchers to correlate metabolic activity with other cellular parameters, such as morphology, gene expression, or specific molecular changes.

A straightforward integration is with light microscopy. Following an XTT assay, microscopic observation can provide qualitative confirmation of the assay results, allowing researchers to visualize morphological changes indicative of cell death or stress. atcc.org In some cases, the formazan product itself can be observed within the cells or surrounding medium under a microscope. researchgate.net

More advanced integrations involve coupling the XTT assay with spectroscopic and imaging technologies. For example, in a study on the biodegradation of polyurethane, the XTT assay was used to detect bacterial metabolic activity on the polymer, and the findings were subsequently confirmed using Fourier-transform infrared spectroscopy (FTIR). plos.org The FTIR analysis provided evidence of chemical changes in the polymer, validating that the metabolic activity measured by the this compound production was linked to polymer degradation. plos.org

The XTT assay is also finding a place in the multifaceted characterization of novel therapeutic systems. In the development of nanoparticle-drug conjugates for cancer therapy, XTT assays are a key biological technique used to assess the cytotoxicity and efficacy of these complex systems. researchgate.net The results from the XTT assay are used alongside a suite of physicochemical characterization techniques, such as Dynamic Light Scattering (DLS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to build a complete picture of the nanoparticle conjugate's behavior and function. researchgate.net While not a direct integration in a single measurement, the use of this compound data is crucial for interpreting the biological impact of the nanomaterials defined by these advanced analytical methods.

Future research may see the integration of this compound measurements with techniques like hyperspectral imaging, which could provide spatial and spectral information on formazan production within complex cellular structures like 3D spheroids. researchgate.net Such multimodal approaches, combining the metabolic snapshot provided by this compound with other detailed analytical data, will continue to enhance the value of this versatile assay in biological and pharmaceutical research.

Q & A

Q. How does XTT formazan quantification correlate with cell viability, and what methodological considerations ensure accuracy?

this compound production is driven by mitochondrial dehydrogenases in metabolically active cells, where the water-soluble orange formazan directly correlates with viable cell numbers . To ensure accuracy:

  • Use a spectrophotometer at 450–492 nm for quantification, subtracting background absorbance from control wells (e.g., medium-only or XTT-only) .
  • Validate linearity by testing cell densities within the assay’s dynamic range (e.g., 2 × 10³ to 5 × 10⁴ cells/well) .
  • Avoid over-incubation (>4–6 hours), as prolonged exposure may lead to formazan degradation in certain conditions .

Q. What distinguishes XTT from MTT in cell viability assays, and when is XTT preferred?

Unlike MTT, XTT’s formazan is water-soluble, eliminating the need for solubilization steps (e.g., DMSO or acid treatment) . XTT is preferred for:

  • High-throughput screening due to reduced protocol time .
  • Sensitive detection of low metabolic activity, especially when combined with electron carriers like PMS (phenazine methosulfate) to enhance signal .
  • Studies requiring minimal cell disturbance, as the assay is performed in situ without cell harvesting .

Q. What are the critical steps in designing an XTT assay protocol for adherent vs. suspension cells?

  • Adherent cells : After treatment, wash wells gently with PBS to remove non-adherent debris before adding XTT .
  • Suspension cells : Centrifuge cells post-treatment and resuspend in fresh medium to avoid interference from residual compounds .
  • For both: Optimize XTT concentration (typically 0.2–1 mg/mL) and incubation time (2–4 hours) to prevent cytotoxicity .

Advanced Research Questions

Q. How can XTT assay parameters be optimized for cell-type-specific variability (e.g., fungal vs. mammalian cells)?

  • Cell density : Candida spp. require inocula >1 × 10³ cells/mL for reliable formazan detection, while mammalian cells (e.g., macrophages) show linearity at lower densities .
  • Incubation time : Yeast-phase Candida may require >3 hours for sufficient reduction, whereas mammalian cells often yield results in 2 hours .
  • Electron carriers : Add PMS (5–25 µM) to boost sensitivity in cells with low dehydrogenase activity (e.g., quiescent or stressed cells) .

Q. How should researchers address contradictions in this compound data, such as interspecies variability or unexpected inhibition?

  • Cross-validation : Combine XTT with CFU counts or ATP-based assays (e.g., CellTiter-Glo) for microbial studies .
  • Interference checks : For compounds like Congo Red (absorbs at 450 nm), switch to fluorometric assays (e.g., CellTiter-Fluor) .
  • Species-specific calibration : Establish correlation curves for each organism (e.g., C. albicans vs. C. glabrata show differing adhesion-to-formazan ratios) .

Q. What are the implications of this compound’s anti-HIV activity in virology studies, and how can this be mitigated?

this compound inhibits HIV-1 fusion by targeting gp41, potentially confounding antiviral drug screens . Mitigation strategies include:

  • Using alternative viability assays (e.g., resazurin or luminescent ATP detection) for HIV-related studies.
  • Validating results with orthogonal methods (e.g., viral load quantification via qPCR) .

Q. How can XTT assays be adapted for 3D cell cultures or material science applications?

  • 3D cultures : Increase XTT incubation time (up to 6 hours) to account for diffusion barriers in spheroids or hydrogels .
  • Material interactions : For photocatalytic materials (e.g., TiO₂), account for UV-induced XTT degradation by including dark controls .
  • Normalization : Normalize formazan absorbance to DNA content (e.g., Hoechst staining) in heterogeneous 3D systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.